molecular formula C11H19NO5 B1457175 N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester CAS No. 851726-48-2

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Cat. No. B1457175
M. Wt: 245.27 g/mol
InChI Key: WMQSRLPZDWIPHI-UHFFFAOYSA-N
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Description

“N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester” appears to be a complex organic compound. It contains functional groups such as esters and amides, which are common in many biological compounds and synthetic materials.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a malonic acid derivative, followed by esterification. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a central carbon atom bonded to an amide group (N-methyl), an ester group (ethoxycarbonyl), and an ethyl group. The exact 3D structure would depend on the specific spatial arrangement of these groups around the central carbon atom.



Chemical Reactions Analysis

As an ester and an amide, this compound could participate in a variety of chemical reactions. For example, it could undergo hydrolysis to form carboxylic acids and alcohols or amines. It could also participate in condensation reactions with other carboxylic acids or amines.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid at room temperature, given its molecular weight. Its solubility in water would depend on the balance of hydrophilic (amide and ester) and hydrophobic (ethyl) groups.


Scientific Research Applications

Solubility in Supercritical Carbon Dioxide

A study by Chang et al. explored the solubility of compounds with modifications similar to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester" in supercritical carbon dioxide. The research focused on how the end group, molecular weight, and size affect solubility, offering insights into the compound's potential applications in supercritical fluid processes (Chang et al., 2012).

Anti-inflammatory Activity

Katagi et al. synthesized derivatives of malonamic acid, including compounds structurally related to "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," and evaluated their anti-inflammatory activity. This study contributes to understanding the potential therapeutic applications of these compounds (Katagi et al., 1985).

Characterization Techniques

Huang et al. discussed the derivatization of amino acids to form volatile products, including esters similar to the compound , facilitating their analysis via gas chromatography or mass spectrometry. This research highlights the compound's relevance in analytical chemistry for amino acid characterization (Huang et al., 1993).

Alkoxycarbonylation of Heteroaromatic Bases

Coppa et al. utilized methoxy- and ethoxycarbonyl radicals, similar to the functional groups in "N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester," for the alkoxycarbonylation of heteroaromatic bases. This study provides insights into synthetic strategies that might be applicable to the compound (Coppa et al., 1992).

Safety And Hazards

Without specific information, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. For example, it could be studied as a potential pharmaceutical or as a building block for more complex organic molecules.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be needed. If you have access to specific literature or data about this compound, I could help interpret that information.


properties

IUPAC Name

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSRLPZDWIPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C)C(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester

Synthesis routes and methods

Procedure details

To a cold (0° C.) solution of methylamine in ethanol (400 mL; 33% wt), ethyl acrylate (39.7 g, 0.397 mol) was added over a period of 20 minutes. The reaction mixture was stirred at 0° C. for 2 hours, and concentrated under vacuum. The crude product was used without further purification. The above crude product (21.8 g, 0.166 mol), diisopropylethylamine (28.9 mL, 0.166 mol), and 4-(N,N-dimethylamino)pyridine (2 g, 16 mmol) was dissolved in dichloromethane (300 mL) and cooled to 0° C. The mixture was treated with ethyl 3-chloro-3-oxopropionate (21.3 mL, 0.166 mol) and stirred at 0° C. for one hour. The mixture was allowed to warm up to room temperature and stirred overnight. The reaction mixture was partitioned with aq HCl (400 mL, 1M). The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title compound as yellow oil
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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39.7 g
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reactant
Reaction Step One
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400 mL
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solvent
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[Compound]
Name
crude product
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21.8 g
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reactant
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28.9 mL
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2 g
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catalyst
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300 mL
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solvent
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21.3 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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